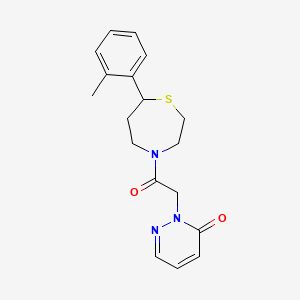
2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a pyridazinone ring, a thiazepane ring, and a tolyl group (a methyl-substituted phenyl group). Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms, and they’re known for their biological activity . Thiazepanes are seven-membered rings containing a sulfur and a nitrogen atom, and they’re less common but can also be found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridazinone ring might be able to participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence and position of functional groups, the size and shape of the molecule, and the specific atoms present would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
A compound structurally similar to 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one has been synthesized and characterized, revealing its potential for diverse applications in scientific research. The synthesis of pyridazinone derivatives, like the one described, involves several steps including condensation and thermal decomposition to yield compounds with specific structural features. These processes have been optimized to afford high yields of pyridazines, which are of interest due to their structural and potentially functional significance (Nakayama et al., 1989). Furthermore, the characterization of such derivatives through spectroscopic methods and crystal structure analysis provides insights into their chemical properties and potential interactions with biological targets (Kalai et al., 2021).
Potential Ligands for Receptor Complexes
Research into compounds with a similar chemical structure has shown potential for these molecules to act as ligands for receptor complexes, such as the GABA receptor complex. This indicates a possible route for the exploration of therapeutic applications, particularly in the modulation of neurotransmitter systems (Weber & Erker, 2002).
Catalytic and Antibacterial Properties
Compounds within this chemical class have been investigated for their catalytic properties, including the oxidation of primary alcohols and hydrocarbons, highlighting their potential utility in synthetic chemistry and industrial processes. The incorporation of such compounds into zeolite frameworks has been shown to enhance their catalytic efficiency and recyclability (Ghorbanloo & Alamooti, 2017). Additionally, the exploration of these derivatives for antibacterial activity presents a promising avenue for the development of new antimicrobial agents, with some compounds demonstrating high efficacy against various bacterial strains (Azab et al., 2013).
Antitumor Activity
The investigation into the antitumor activities of pyridazinone derivatives and related compounds has yielded promising results, with some molecules showing significant cytotoxic effects against various cancer cell lines. This suggests the potential of these compounds in the development of novel anticancer therapies, emphasizing the need for further research to explore their mechanism of action and therapeutic efficacy (Abou-Elmagd et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-14-5-2-3-6-15(14)16-8-10-20(11-12-24-16)18(23)13-21-17(22)7-4-9-19-21/h2-7,9,16H,8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAGJZUBZUMVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


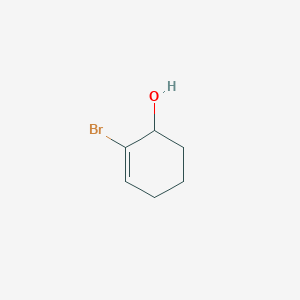
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)
![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)
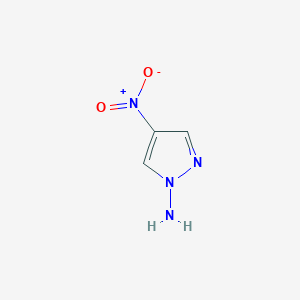
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)

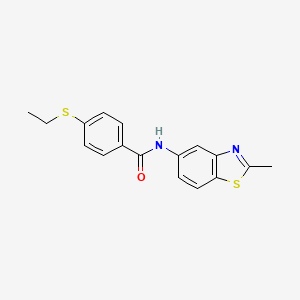

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)
![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)
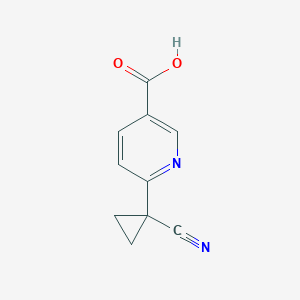
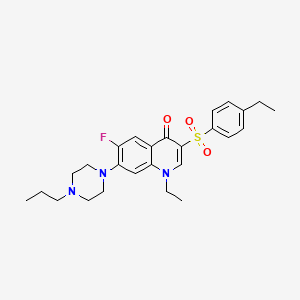
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2675017.png)